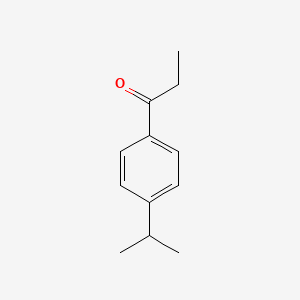
1-(4-Isopropylphenyl)propan-1-one
Cat. No. B1308067
Key on ui cas rn:
27465-52-7
M. Wt: 176.25 g/mol
InChI Key: HUQTUHKXMAKTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04435585
Procedure details


525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask, which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 3/4 hour. After the addition, the temperature is allowed to rise to +18° C. and then 157 g of cumene are added within 2 hours at 30° C. The mixture is left to stand for 12 hours and the product is then poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (244 g) is distilled over a 10 cm column. There are obtained 192.1 g of p-isopropyl-propiophenone (yield: 83.2% of theory). B.p.=76°-77° C./0.15 mmHg; nD20 =1.5150; d420 =0.9645.


[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three





Yield
83.2%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[C:10]1([CH:16]([CH3:18])[CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O.ClCCCl>[CH:16]([C:10]1[CH:15]=[CH:14][C:13]([C:5](=[O:8])[CH2:6][CH3:7])=[CH:12][CH:11]=1)([CH3:18])[CH3:17] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
127 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
157 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
209 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which is fitted with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, condenser and dropping
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to drop in at 0°-5° C. within 3/4 hour
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to +18° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with two 250 ml portions of dichloroethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by evaporation under a vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue (244 g) is distilled over a 10 cm column
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 192.1 g | |
| YIELD: PERCENTYIELD | 83.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
